molecular formula C17H17NO3 B3748849 6-(3,4,5-trimethoxyphenyl)-1H-indole

6-(3,4,5-trimethoxyphenyl)-1H-indole

Cat. No.: B3748849
M. Wt: 283.32 g/mol
InChI Key: LDVPIXREYWWCKS-UHFFFAOYSA-N
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Description

6-(3,4,5-Trimethoxyphenyl)-1H-indole is a structurally novel compound of high interest in anticancer drug discovery. This scaffold is central to the development of novel tubulin polymerization inhibitors that target the colchicine binding site . Inhibiting tubulin polymerization is a validated strategy for disrupting microtubule dynamics, which plays a crucial role in cell proliferation, division, and shape maintenance . Compounds based on this indole-trimethoxyphenyl structure have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) . The 3,4,5-trimethoxyphenyl moiety is an essential pharmacophore for this cytotoxic activity, with origins in natural products like Combretastatin A-4 (CA-4) . Mechanistic studies on related derivatives reveal that these inhibitors arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death) in a concentration-dependent manner . Furthermore, some compounds in this class have shown promising in vivo antitumor efficacy, achieving significant tumor growth inhibition without evident systemic toxicity, positioning them as bona fide leads for further preclinical development . This product is intended for research purposes, such as investigating new anticancer agents and studying microtubule dynamics. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-13(10-16(20-2)17(15)21-3)12-5-4-11-6-7-18-14(11)8-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVPIXREYWWCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3,4,5-trimethoxyphenyl)-1H-indole typically involves the Claisen–Schmidt condensation reaction. This reaction is performed using 3,4,5-trimethoxyacetophenone and an appropriate indole derivative under basic conditions, such as using sodium hydroxide or piperidine in ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.

Scientific Research Applications

Biological Applications

Anticancer Activity:
Research indicates that 6-(3,4,5-trimethoxyphenyl)-1H-indole exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, derivatives of this compound have shown potent activity against various cancer cell lines with IC50 values ranging from 2 to 11 μmol/L . The trimethoxyphenyl group is believed to enhance the compound's interaction with biological targets such as tubulin and heat shock protein 90 .

Mechanism of Action:
The mechanism of action involves the inhibition of critical enzymes involved in cancer cell growth and survival. For example, studies suggest that compounds similar to this compound can inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division . This property positions the compound as a potential candidate for developing new anticancer therapies.

Anti-inflammatory and Antimicrobial Properties:
In addition to its anticancer effects, this compound has been investigated for anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to modulate inflammatory pathways and interact with various microbial targets .

Industrial Applications

The unique properties of this compound also make it valuable in industrial applications. Its structural characteristics allow it to be used as a precursor in the synthesis of novel materials with specific chemical properties. The compound's potential in developing new chemical processes further underscores its versatility .

Case Study 1: Anticancer Activity Assessment

A study assessed the antiproliferative activity of several derivatives of indole compounds similar to this compound against the NCI-60 cancer cell panel. Results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types. The findings highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound interacts with cellular targets. The study demonstrated that the compound could disrupt microtubule dynamics through tubulin binding, leading to apoptosis in cancer cells . This insight is critical for understanding how structural features contribute to the compound's efficacy.

Mechanism of Action

The mechanism of action of 6-(3,4,5-trimethoxyphenyl)-1H-indole involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The indole core also contributes to its ability to bind to specific receptors and enzymes, further enhancing its pharmacological profile .

Comparison with Similar Compounds

Key Compounds for Comparison

5-Bromo-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (RS 2518, 3v)

  • Structure : Features a sulfur atom linking the indole (3-position) to the trimethoxyphenyl group, with a bromine substituent at the 5-position.
  • Activity : Exhibits potent antitumor activity (IC₅₀ = 12–14 nM in CML cell lines) by targeting tubulin polymerization .
  • Advantage : The thioether linkage enhances metabolic stability compared to oxygen-based linkers .

1-Methyl-5-(3-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-yl)-1H-Indole (T115)

  • Structure : Incorporates a 1,2,4-triazole ring fused to the indole core and trimethoxyphenyl group.
  • Activity : Inhibits tubulin polymerization (IC₅₀ = 0.8 μM) and shows broad-spectrum cytotoxicity against cancer cell lines .
  • Advantage : The triazole moiety improves solubility and bioavailability .

Combretastatin A-4 (CA-4) Structure: Natural stilbene derivative with two trimethoxyphenyl groups linked by a cis-ethylene bond. Comparison: 6-(3,4,5-Trimethoxyphenyl)-1H-indole lacks the cis-ethylene bond, reducing isomerization risks while maintaining tubulin-binding efficacy .

2-(1H-Imidazol-1-yl)-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (Compound 81)

  • Structure : Combines an imidazole substituent at the 2-position with a thio-linked trimethoxyphenyl group.
  • Activity : Dual inhibitor of tubulin and Hedgehog signaling (IC₅₀ = 28–35 nM in CML cells) .
  • Advantage : The imidazole group introduces additional hydrogen-bonding interactions with target proteins .

Pharmacokinetic and Toxicity Profiles

  • 6-(3,4,5-TMP)-1H-Indole: Limited solubility in aqueous media, necessitating prodrug formulations (e.g., phosphate salts) for clinical use, similar to CA-4 derivatives .
  • RS 2518 (3v) : Enhanced metabolic stability due to the thioether bond, reducing oxidative degradation .
  • Compound 81: Exhibits lower cytotoxicity in normal cells compared to cancer cells, suggesting selective targeting .

Q & A

Q. What are the standard synthetic methodologies for preparing 6-(3,4,5-trimethoxyphenyl)-1H-indole derivatives?

The synthesis typically involves coupling reactions between indole precursors and 3,4,5-trimethoxyphenyl moieties. Key steps include:

  • MW-assisted reactions : Using a CEM Discover SP reactor for controlled heating (e.g., 100–150°C) in solvents like DMF or ethanol under inert conditions .
  • Suzuki–Miyaura cross-coupling : For introducing heterocyclic substituents (e.g., furan, thiophene) at the indole core. For example, coupling 7-iodo-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole with boronic acids yields derivatives in 19–75% yields .
  • Iodine-catalyzed sulfenylation : Demonstrated in the synthesis of antitumor compound 3v (65% yield) using CS₂ and 1-aryltriazene .

Q. How are structural and purity characteristics validated for these compounds?

Methodological validation includes:

  • Spectroscopic analysis : ¹H/¹³C NMR for confirming substituent positions and electronic environments (e.g., δ 3.56 ppm for methoxy groups in DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weights (e.g., HR-MS (ESI) matching calculated values within ±2 ppm) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What preliminary biological assays are used to screen for anticancer activity?

Initial screening often involves:

  • Tubulin polymerization inhibition : Measured via turbidity assays (e.g., IC₅₀ values for derivatives like compound 8 and 12 ) .
  • Cytotoxicity assays : Against cancer cell lines (e.g., NIH3T3 Shh-LII cells) using luciferase-based viability tests .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antitumor potency?

SAR strategies include:

  • Heterocyclic substitutions : Introducing furan or thiophene at position 6/7 of indole enhances tubulin binding. For example, 2-(thiophen-3-yl)-3-[(3′,4′,5′-trimethoxyphenyl)thio]-1H-indole (12 ) shows 83% yield and potent activity (IC₅₀ = 0.8 µM) .
  • Methoxy group positioning : 3,4,5-Trimethoxyphenyl at the indole-3 position improves hydrophobic interactions with tubulin’s colchicine-binding site .

Q. How to resolve contradictions in biological activity data across derivatives?

Approaches include:

  • Dose-response profiling : Compounds like 33 and 81 exhibit divergent Hh signaling inhibition (e.g., 10 µM vs. 50 µM IC₅₀), suggesting target promiscuity .
  • Crystallographic studies : Resolving binding modes (e.g., X-ray structures of 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole highlight steric clashes in low-activity analogs) .

Q. What mechanistic insights explain the dual role of these compounds in mitotic arrest and apoptosis?

Advanced methods:

  • Live-cell imaging : Tracking mitotic arrest duration in HeLa cells treated with ATI derivatives (e.g., compound 44 induces stable arrest at 100 nM) .
  • Western blotting : Monitoring apoptosis markers (e.g., cleaved PARP) and mitotic regulators (e.g., cyclin B1 degradation) .

Q. How can reaction yields be improved for low-efficiency syntheses?

Optimization strategies:

  • Solvent screening : Ethanol vs. DMF in iodine-catalyzed reactions increases yields from 6% to 65% for RS 2518 .
  • Catalyst tuning : Pd(PPh₃)₄ with SPhos ligand improves cross-coupling efficiency (e.g., 7-(thiophen-3-yl)-1H-indole synthesis: 75% yield) .

Q. What computational tools predict pharmacokinetic properties of novel derivatives?

Key tools:

  • Molecular docking (AutoDock Vina) : Simulating interactions with tubulin (PDB: 1SA0) to prioritize analogs with high binding scores .
  • ADMET prediction (SwissADME) : Assessing logP (2.5–3.8) and PSA (93–120 Ų) to optimize blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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